(4-Chlorphenyl)-naphthalen-2-ylmethanamin; Hydrochlorid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

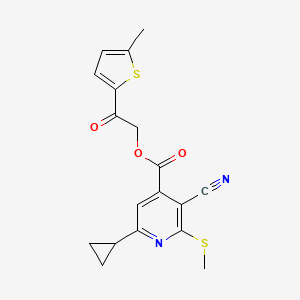

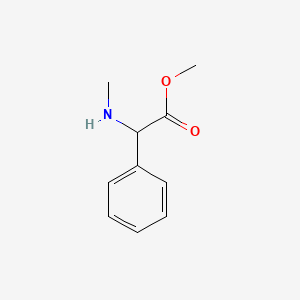

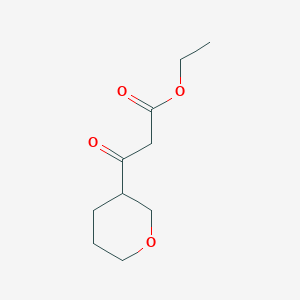

(4-Chlorophenyl)-naphthalen-2-ylmethanamine;hydrochloride, also known as 4-CN-2-NMC, is a novel designer drug that belongs to the class of synthetic cathinones. It is a potent stimulant that has been found to produce effects similar to those of other popular drugs such as cocaine and amphetamines. The chemical structure of 4-CN-2-NMC is similar to that of other synthetic cathinones, which makes it an attractive target for research in the field of pharmacology.

Wissenschaftliche Forschungsanwendungen

- Pharmazeutische Forschung Thiole, wie “(4-Chlorphenyl)-naphthalen-2-ylmethanamin,” können aufgrund ihrer Reaktivität als Vorstufen für die Arzneimittelsynthese oder funktionelle Gruppen in Arzneimitteln dienen. Forscher untersuchen ihr Potenzial in der Arzneimittelentwicklung und -optimierung.

- Thiole sind wertvoll bei der Synthese von Polymeren und anderen Materialien, da sie starke Bindungen mit Metallen bilden können. So kann “(4-Chlorphenyl)-naphthalen-2-ylmethanamin” zur Herstellung neuartiger Materialien mit einzigartigen elektrischen und optischen Eigenschaften beitragen .

- Analyse der Molekülstruktur “(4-Chlorphenyl)-naphthalen-2-ylmethanamin” besteht aus zwei aromatischen Ringen, die durch eine Methylengruppe verbunden sind. Ein Phenylring trägt ein Chloratom in para-Position, und das Molekül enthält eine Thiolgruppe (-SH).

- Chemische Reaktionen Oxidation: Thiole können mit Oxidationsmitteln wie Wasserstoffperoxid (H2O2) zu Disulfiden oxidiert werden. Nucleophile Substitution: Die Thiolgruppe kann durch stärkere Nucleophile (z. B. Halogenidionen) verdrängt werden.

Materialwissenschaft

Wirkmechanismus

Target of Action

Many compounds that contain a phenyl or naphthalene group are known to interact with various receptors in the body, such as G-protein coupled receptors or ion channels . The specific target would depend on the exact structure and properties of the compound.

Mode of Action

The compound could potentially bind to its target receptor and either activate or inhibit its function. This could lead to a cascade of biochemical reactions within the cell, altering its behavior .

Biochemical Pathways

Depending on the specific target, the compound could affect various biochemical pathways. For example, it could influence signal transduction pathways, alter gene expression, or affect metabolic processes .

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the compound would depend on its chemical structure. Factors such as its size, charge, and hydrophobicity could influence how it is absorbed, distributed, metabolized, and excreted by the body .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific mode of action and the type of cells it affects. It could potentially alter cell function, trigger cell death, or have other effects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .

Biochemische Analyse

Biochemical Properties

(4-Chlorophenyl)-naphthalen-2-ylmethanamine;hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with glutathione peroxidase and glutathione reductase, which are involved in the metabolism of reactive oxygen species . These interactions help in reducing oxidative stress within cells. Additionally, it may interact with catalase, an enzyme responsible for the breakdown of hydrogen peroxide .

Cellular Effects

The effects of (4-Chlorophenyl)-naphthalen-2-ylmethanamine;hydrochloride on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to protect dopaminergic neurons from oxidative stress by lowering reactive oxygen species levels and boosting the glutathione system . This compound also affects gene expression related to oxidative stress response and cellular metabolism.

Molecular Mechanism

At the molecular level, (4-Chlorophenyl)-naphthalen-2-ylmethanamine;hydrochloride exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it inhibits the activity of certain enzymes involved in oxidative stress pathways, thereby reducing the production of reactive oxygen species . Additionally, it may alter gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (4-Chlorophenyl)-naphthalen-2-ylmethanamine;hydrochloride change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its efficacy may decrease over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has shown sustained protective effects against oxidative stress .

Dosage Effects in Animal Models

The effects of (4-Chlorophenyl)-naphthalen-2-ylmethanamine;hydrochloride vary with different dosages in animal models. At lower doses, it exhibits protective effects against oxidative stress and improves cellular function. At higher doses, it may cause toxic or adverse effects . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired biochemical effects without causing harm.

Metabolic Pathways

(4-Chlorophenyl)-naphthalen-2-ylmethanamine;hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it may influence the activity of G protein-coupled receptors and β-arrestin-mediated signaling pathways, which play a role in metabolic disorders . These interactions can affect glucose and energy homeostasis, contributing to its overall metabolic effects.

Transport and Distribution

The transport and distribution of (4-Chlorophenyl)-naphthalen-2-ylmethanamine;hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. It is distributed to various cellular compartments, where it exerts its biochemical effects . The compound’s localization and accumulation within cells are influenced by its interactions with transport proteins and its physicochemical properties.

Subcellular Localization

(4-Chlorophenyl)-naphthalen-2-ylmethanamine;hydrochloride is localized to specific subcellular compartments, which affects its activity and function. Targeting signals and post-translational modifications direct it to particular organelles, such as the mitochondria or nucleus . This subcellular localization is crucial for its role in modulating cellular processes and biochemical reactions.

Eigenschaften

IUPAC Name |

(4-chlorophenyl)-naphthalen-2-ylmethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN.ClH/c18-16-9-7-13(8-10-16)17(19)15-6-5-12-3-1-2-4-14(12)11-15;/h1-11,17H,19H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZOGACJAVCWNEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(C3=CC=C(C=C3)Cl)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15Cl2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(2-Chlorophenyl)piperazin-1-yl]-4-(4-methylphenyl)quinazoline](/img/structure/B2510380.png)

![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(2-bromophenyl)ethanone](/img/structure/B2510386.png)

![N-[1-(tert-butyl)-3-(4-chlorophenyl)-4-cyano-1H-pyrazol-5-yl]acetamide](/img/structure/B2510387.png)

![1-{2-[Cyano(2-fluoro-5-methylphenyl)amino]ethyl}-5-nitro-1,2-dihydropyridin-2-one](/img/structure/B2510392.png)

![Ethyl 2-{2-[2-(2,4-dimethylphenoxy)ethylthio]benzimidazolyl}acetate](/img/structure/B2510400.png)